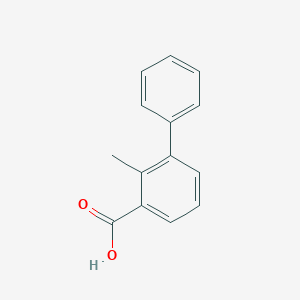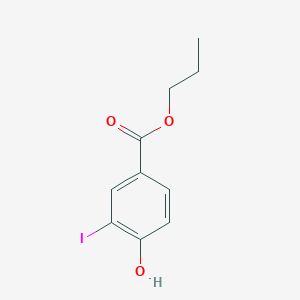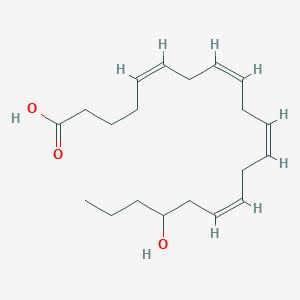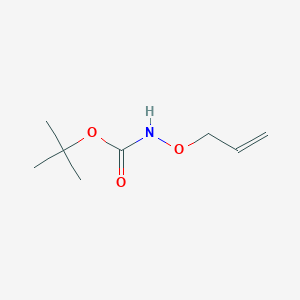
N-Boc-O-allylhydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-O-allylhydroxylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of hydroxylamine, which is a highly reactive and versatile molecule. N-Boc-O-allylhydroxylamine is a stable derivative of hydroxylamine that has shown promise in several scientific studies.
Wirkmechanismus
The mechanism of action of N-Boc-O-allylhydroxylamine is not fully understood, but it is believed to involve the formation of a reactive intermediate that can undergo various reactions. The allyl group in the molecule can undergo various reactions, including oxidation, reduction, and substitution reactions, making it a versatile reagent in organic synthesis.
Biochemical and Physiological Effects:
N-Boc-O-allylhydroxylamine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit moderate toxicity in some studies, and caution should be exercised when handling this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-Boc-O-allylhydroxylamine is its stability, which makes it easier to handle and store compared to hydroxylamine. It is also a versatile reagent that can be used in various organic reactions. However, one of the limitations of this compound is its moderate toxicity, which requires caution when handling it in the laboratory.
Zukünftige Richtungen
There are several future directions for the study of N-Boc-O-allylhydroxylamine. One of the most promising areas of research is in the development of new synthetic methods using this compound as a reagent. It can also be used in the synthesis of novel compounds with potential applications in various fields, including medicine and materials science. Further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
Synthesemethoden
The synthesis of N-Boc-O-allylhydroxylamine involves the reaction of N-Boc-hydroxylamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain pure N-Boc-O-allylhydroxylamine.
Wissenschaftliche Forschungsanwendungen
N-Boc-O-allylhydroxylamine has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of organic synthesis. It has been used as a reagent in several organic reactions, including the synthesis of β-lactams, α-amino acids, and other nitrogen-containing compounds.
Eigenschaften
CAS-Nummer |
195708-27-1 |
|---|---|
Produktname |
N-Boc-O-allylhydroxylamine |
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
tert-butyl N-prop-2-enoxycarbamate |
InChI |
InChI=1S/C8H15NO3/c1-5-6-11-9-7(10)12-8(2,3)4/h5H,1,6H2,2-4H3,(H,9,10) |
InChI-Schlüssel |
WJDMEFFCDTZGCZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NOCC=C |
Kanonische SMILES |
CC(C)(C)OC(=O)NOCC=C |
Synonyme |
Carbamic acid, (2-propenyloxy)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole](/img/structure/B175238.png)

![5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B175243.png)
![6-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B175246.png)
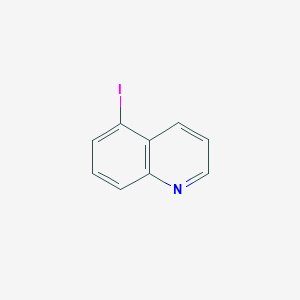

![[(2-Amino-2-oxoethyl)thio]acetic acid](/img/structure/B175270.png)
![tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B175271.png)

